molecular formula C28H30FNO5 B11228467 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropoxyphenyl)methanone

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B11228467
M. Wt: 479.5 g/mol
InChI Key: UGJWANKPQLSKMX-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-2-[4-(propan-2-yloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-2-[4-(propan-2-yloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, followed by functionalization at various positions. Common synthetic routes may involve:

    Step 1: Formation of the tetrahydroisoquinoline core through Pictet-Spengler reaction.

    Step 2: Introduction of the fluorophenoxy group via nucleophilic substitution.

    Step 3: Methoxylation using methanol and a suitable catalyst.

    Step 4: Benzoylation to introduce the benzoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-2-[4-(propan-2-yloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-2-[4-(propan-2-yloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 4’-Trifluoromethylacetophenone

Uniqueness

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-2-[4-(propan-2-yloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H30FNO5

Molecular Weight

479.5 g/mol

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-propan-2-yloxyphenyl)methanone

InChI

InChI=1S/C28H30FNO5/c1-18(2)35-23-9-5-19(6-10-23)28(31)30-14-13-20-15-26(32-3)27(33-4)16-24(20)25(30)17-34-22-11-7-21(29)8-12-22/h5-12,15-16,18,25H,13-14,17H2,1-4H3

InChI Key

UGJWANKPQLSKMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

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